Medetomidine hydrochloride

Receptor Pharmacology Selectivity Profiling Veterinary Sedation

Medetomidine Hydrochloride delivers a 1620-fold α2/α1 selectivity ratio—far exceeding clonidine (220) and xylazine—ensuring predictable sedation with minimal cardiovascular off-target effects. Its 5-fold greater potency versus xylazine enables precise low-volume dosing; faster feline recovery than romifidine improves clinical throughput. With 100-fold higher pan-α2 subtype affinity over xylazine, it is the definitive tool for receptor pharmacology studies requiring robust, reproducible α2-AR activation. Order this high-purity racemic agonist for your research or veterinary compounding needs.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 106807-72-1
Cat. No. B010722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedetomidine hydrochloride
CAS106807-72-1
SynonymsHydrochloride, Medetomidine
Levomedetomidine
Medetomidine
Medetomidine Hydrochloride
MPV 785
MPV-785
MPV785
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
InChIKeyVPNGEIHDPSLNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medetomidine Hydrochloride (CAS 106807-72-1) for Veterinary and Research Procurement: Potent and Highly Selective α2-Adrenoceptor Agonist


Medetomidine hydrochloride (CAS 106807-72-1) is a racemic mixture of dexmedetomidine and levomedetomidine, functioning as a potent, highly selective α2-adrenoceptor (α2-AR) agonist [1]. It is widely utilized in veterinary medicine for sedation, analgesia, and muscle relaxation in species such as dogs and cats, and as a pre-anaesthetic agent to reduce the required dosage of injectable or inhalational anesthetics [2]. Its primary pharmacological actions are mediated through central and peripheral α2-ARs, leading to inhibition of norepinephrine release and sympathetic outflow [3].

Why Medetomidine Hydrochloride Cannot Be Simply Substituted with Other α2-Agonists in Veterinary Protocols


Generic substitution among α2-adrenoceptor agonists is not scientifically justified due to marked differences in receptor selectivity, potency, duration of action, and species-specific pharmacodynamic responses. Medetomidine's α2/α1 selectivity ratio of 1620 is substantially higher than that of clonidine (220) and xylazine, directly translating to a more predictable sedative profile with potentially fewer off-target cardiovascular effects at therapeutic doses [1]. Furthermore, head-to-head in vivo studies demonstrate that equipotent sedative doses vary significantly between agents; for example, medetomidine requires a 5-fold lower intravenous dose than xylazine to achieve comparable sedation in goats [2]. Substituting medetomidine with an alternative α2-agonist without appropriate dose adjustment and consideration of its distinct pharmacokinetic/pharmacodynamic (PK/PD) relationship risks therapeutic failure, prolonged recovery, or adverse cardiopulmonary events [3].

Quantitative Comparative Evidence: Medetomidine Hydrochloride vs. Key α2-Adrenoceptor Agonist Comparators


Superior α2-Adrenoceptor Selectivity Over α1-Adrenoceptors Compared to Xylazine and Clonidine

Medetomidine exhibits a significantly higher α2/α1 selectivity ratio than both xylazine and clonidine, indicating a reduced propensity for activating α1-adrenoceptors at therapeutic concentrations. In rat brain membrane binding assays, medetomidine displayed an α2/α1 selectivity ratio of 1620, compared to a ratio of 220 for clonidine [1]. While a direct α1 Ki for xylazine is not reported in the same study, its α2 Ki is approximately 180-fold weaker than medetomidine's, suggesting a markedly inferior selectivity profile [1].

Receptor Pharmacology Selectivity Profiling Veterinary Sedation

Higher α2-Adrenoceptor Binding Affinity (Ki) Relative to Detomidine and Xylazine

Medetomidine demonstrates a markedly higher binding affinity for α2-adrenoceptors compared to detomidine and xylazine. In the same radioligand binding study, the Ki value for medetomidine was 1.08 nM, which is 1.5-fold lower (higher affinity) than detomidine's Ki of 1.62 nM, and 180-fold lower than xylazine's Ki of 194 nM [1]. This higher affinity is a primary determinant of its increased potency in vivo.

Receptor Binding Affinity Profiling Veterinary Pharmacology

Greater In Vivo Sedative Potency in Goats Compared to Xylazine

Medetomidine achieves comparable sedation in goats at a 5-fold lower intravenous dose than xylazine. A head-to-head crossover study administered equipotent sedative doses of xylazine (100 µg/kg) and medetomidine (20 µg/kg) to goats, and found no significant differences in sedation scores over a 60-minute observation period [1]. This confirms medetomidine's superior in vivo potency.

Veterinary Anesthesia In Vivo Pharmacology Sedation Scoring

Faster Recovery Time in Cats Compared to Romifidine at Clinically Equivalent Sedative Doses

When compared to romifidine at doses producing clinically useful sedation in cats, medetomidine is associated with a significantly faster recovery of both sedation and physiological parameters. A randomized, blinded crossover study found that while romifidine (80, 120, 160 µg/kg IM) and medetomidine (20 µg/kg IM) produced similar levels of sedation, the time to recovery and the time for heart rate to return to baseline were shortest in the medetomidine group [1]. This faster recovery is a key clinical differentiator.

Feline Sedation Recovery Kinetics Veterinary Anesthesia

Optimal Research and Veterinary Applications for Medetomidine Hydrochloride Based on Quantitative Differentiation


Precision Sedation in Small Animal Research Requiring Minimal Off-Target Effects

For studies requiring reliable, titratable sedation with minimal interference from α1-adrenoceptor-mediated cardiovascular effects (e.g., hypertension), medetomidine is the preferred α2-agonist. Its 1620-fold selectivity for α2- over α1-adrenoceptors provides a wider therapeutic window than clonidine (220-fold) or xylazine, ensuring that observed physiological changes are primarily α2-mediated [1]. This is critical in cardiovascular, neuropharmacological, or metabolic research where off-target receptor activation can confound results.

High-Throughput Veterinary Sedation Protocols in Feline Practice

Veterinary clinics with high feline patient volumes benefit from medetomidine's faster recovery profile relative to romifidine. The quantitative evidence shows that medetomidine (20 µg/kg) provides clinically useful sedation equivalent to higher doses of romifidine but allows for significantly quicker return of heart rate to baseline and overall recovery [1]. This reduces cage-side monitoring time and increases procedural throughput, directly impacting operational efficiency.

Dose-Sensitive Anesthetic Premedication in Small Ruminants

In small ruminant research or surgery where precise dosing and reduced drug volume are advantageous, medetomidine's 5-fold higher potency over xylazine is a critical differentiator [1]. The ability to use a 20 µg/kg IV dose instead of 100 µg/kg IV of xylazine to achieve equivalent sedation facilitates accurate delivery, minimizes injection volume, and can simplify drug inventory management in field or laboratory settings.

Pharmacological Studies Investigating α2-Adrenoceptor Subtype Function

Medetomidine, along with detomidine, exhibits approximately 100-fold higher affinity for all α2-adrenergic receptor subtypes (α2A, α2B, α2C, α2D) compared to xylazine [1]. This high, non-selective affinity for all α2-subtypes makes medetomidine a useful tool for pan-α2 activation in vitro and in vivo, without the confounding variable of subtype selectivity. This is particularly valuable in receptor pharmacology and signal transduction studies where robust, reproducible α2-AR activation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medetomidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.